molecular formula C12H17NO3 B14837283 3-Tert-butoxy-2-hydroxy-N-methylbenzamide

3-Tert-butoxy-2-hydroxy-N-methylbenzamide

Cat. No.: B14837283
M. Wt: 223.27 g/mol
InChI Key: DDASDMOKNAKPMJ-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-hydroxy-N-methylbenzamide typically involves the reaction of 3-tert-butoxy-2-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-tert-butoxy-2-oxo-N-methylbenzamide.

    Reduction: Formation of 3-tert-butoxy-2-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Tert-butoxy-2-hydroxy-N-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxy-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.

    2-Hydroxy-N-methylbenzamide: Lacks the tert-butoxy group, which may influence its solubility and stability.

    3-Tert-butoxy-N-methylbenzamide: Lacks the hydroxy group, which may impact its ability to participate in hydrogen bonding and other interactions.

Uniqueness

3-Tert-butoxy-2-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (tert-butoxy, hydroxy, and N-methylbenzamide) in its structure. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-hydroxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-9-7-5-6-8(10(9)14)11(15)13-4/h5-7,14H,1-4H3,(H,13,15)

InChI Key

DDASDMOKNAKPMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1O)C(=O)NC

Origin of Product

United States

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